Deisopropylhydroxyatrazine

Vue d'ensemble

Description

Deisopropylhydroxyatrazine is a metabolite of Atrazine . It has a molecular formula of C5H9N5O and a molecular weight of 155.16 . It is also known as Atrazine-desisopropylhydroxy .

Chemical Reactions Analysis

Deisopropylhydroxyatrazine is involved in several reactions. It is a product of the reaction where Deisopropylatrazine is converted to Deisopropylhydroxyatrazine . It is also a substrate in the reaction where Deisopropylhydroxyatrazine is converted to 2,4-Dihydroxy-6-(N’-ethyl)amino-1,3,5-triazine .

Applications De Recherche Scientifique

Biodegradation of Atrazine

Deisopropylhydroxyatrazine is a metabolite formed during the biodegradation of atrazine, a persistent organic pollutant. The bacterium Rhodococcus sp. BCH2, isolated from soil long-term treated with atrazine, can degrade about 75% of atrazine in a week, forming various intermediate metabolites including deisopropylhydroxyatrazine .

Toxicity Assessment

The toxicity of atrazine and its biodegraded metabolites, including deisopropylhydroxyatrazine, has been studied using earthworm Eisenia foetida as a model organism. This research is crucial for understanding the environmental impact of atrazine and its metabolites .

Study of Microbial Degradation

Deisopropylhydroxyatrazine is often used as a marker to study the microbial degradation of atrazine. Understanding the formation of this metabolite can provide insights into the microbial communities involved in atrazine degradation .

Water Treatment Research

The formation of deisopropylhydroxyatrazine during the degradation of atrazine is also studied in water treatment research. For instance, it has been investigated in UV/PDS and UV/H2O2 processes for the removal of atrazine from water .

Soil Quality Assessment

The presence of deisopropylhydroxyatrazine in soil can be used as an indicator of soil quality, as it reflects the extent of atrazine degradation. This can be particularly useful in areas where atrazine is extensively used, such as agricultural fields .

Safety and Hazards

Orientations Futures

Propriétés

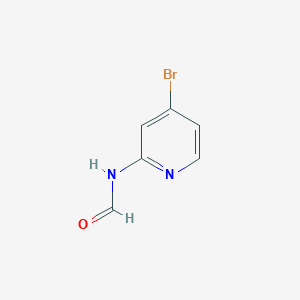

IUPAC Name |

6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVCXZWINJOORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074756 | |

| Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deisopropylhydroxyatrazine | |

CAS RN |

7313-54-4 | |

| Record name | Deisopropylhydroxyatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7313-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deisopropylhydroxyatrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18RY79LAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

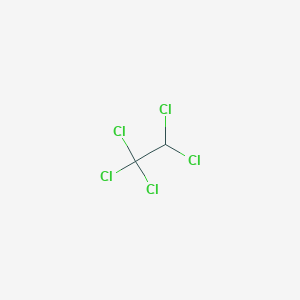

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

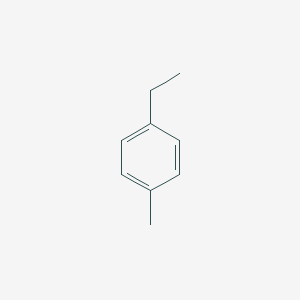

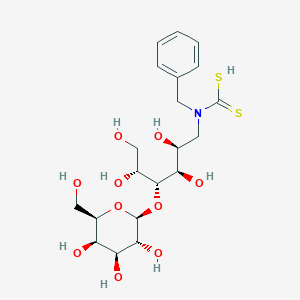

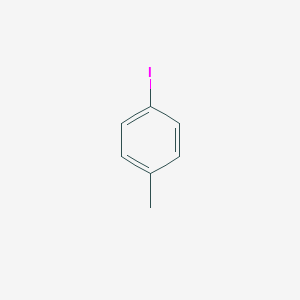

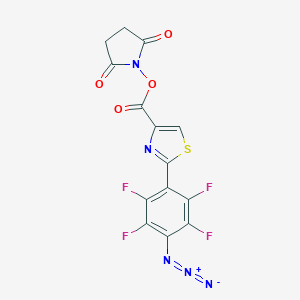

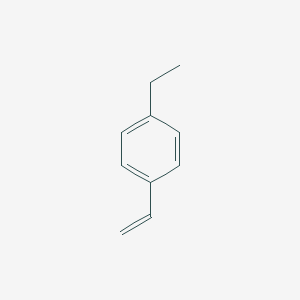

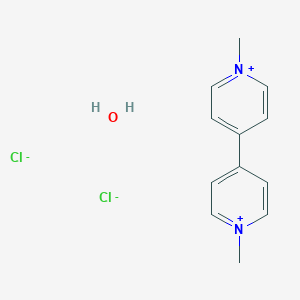

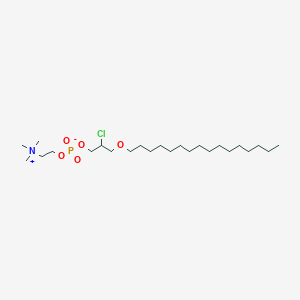

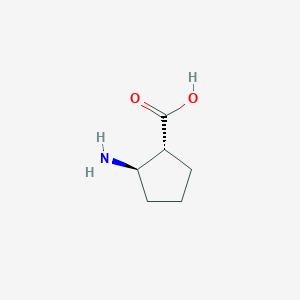

Feasible Synthetic Routes

Q & A

Q1: How prevalent is Deisopropylhydroxyatrazine in the environment compared to other atrazine degradation products?

A1: Research indicates that while Deisopropylhydroxyatrazine is found in the environment, it's not as prevalent as other atrazine degradation products like Hydroxyatrazine. For instance, in a study of Midwestern streams, Hydroxyatrazine was found in nearly all samples (87-100% prevalence), while Deisopropylhydroxyatrazine was not detected in any []. Similarly, in Missouri soils, Hydroxyatrazine was the most abundant atrazine residue, with Deisopropylhydroxyatrazine found at much lower concentrations [].

Q2: What factors influence the concentration of Deisopropylhydroxyatrazine in the environment?

A2: The concentration of Deisopropylhydroxyatrazine in the environment is influenced by several factors, including soil type, depth, and the history of atrazine use. Research has shown that Deisopropylhydroxyatrazine concentrations are generally higher in surface soils compared to subsurface layers []. Additionally, soils with a history of repeated atrazine application tend to have higher concentrations of Deisopropylhydroxyatrazine and other hydroxylated atrazine degradation products [].

Q3: How does Deisopropylhydroxyatrazine behave in soil, and what are the implications for its movement?

A3: Deisopropylhydroxyatrazine, like other hydroxylated atrazine degradation products, exhibits mixed-mode binding to soil components []. This means it interacts with soil particles through both cation exchange and hydrophobic interactions. These interactions influence its mobility, with cation exchange generally being a more dominant binding mechanism []. This mixed-mode binding contributes to its persistence in soil and potential for movement into water resources.

Q4: Are there analytical methods specifically designed to detect and quantify Deisopropylhydroxyatrazine in environmental samples?

A4: Yes, researchers have developed specialized analytical methods to accurately measure Deisopropylhydroxyatrazine in complex matrices like soil and water. These methods often involve a combination of extraction techniques, such as using a mixed-mode extractant that disrupts both cation exchange and hydrophobic interactions, followed by sensitive detection methods like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or UV detection (HPLC-UV) []. These methods are carefully validated to ensure accuracy and reliability in quantifying Deisopropylhydroxyatrazine levels.

Q5: How does the persistence of Deisopropylhydroxyatrazine compare to the parent compound, atrazine?

A5: While atrazine itself is considered relatively persistent in the environment, its degradation product Deisopropylhydroxyatrazine also exhibits persistence []. In laboratory studies using radiolabeled Deisopropylhydroxyatrazine, a significant portion remained in the soil even after extended incubation periods []. This persistence raises concerns about its long-term fate and potential for impacting ecosystems.

Q6: What are the potential long-term environmental implications of Deisopropylhydroxyatrazine persistence?

A7: The persistence of Deisopropylhydroxyatrazine in the environment raises several concerns. These include its potential to leach into groundwater, contaminating drinking water sources []. Moreover, its presence in surface water could pose risks to aquatic organisms, impacting ecosystem health. Research is ongoing to fully assess the ecological risks associated with Deisopropylhydroxyatrazine exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.